Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate is a complex organic compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to bind metal ions. This compound is also referred to as ethylenediaminetetraacetic acid diammonium salt hydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various carboxylated derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is employed in biological studies to remove metal ions from biological samples, aiding in the study of metal-dependent processes.
Medicine: It is used in medical research to develop treatments for metal poisoning and to study the role of metal ions in biological systems.
Mechanism of Action
The mechanism of action of Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate involves its ability to form stable chelates with metal ions. The compound has multiple carboxyl and amino groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different solubility and stability characteristics.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Its hydrate form also offers advantages in terms of solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C10H26N4O9+2 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2/p+2 |
InChI Key |
WRSUMHYBOYWMTD-UHFFFAOYSA-P |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.